molecular formula C16H15ClN2O2S B378266 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300573-63-1

2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B378266
CAS RN: 300573-63-1
M. Wt: 334.8g/mol
InChI Key: USYKIEGGIMZVLK-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene carboxamide . Thiophene carboxamides are a class of organic compounds that have shown a wide variety of applications including agrochemical and pharmaceutical fields .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process includes both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .


Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been studied using IR, 1H NMR, and mass spectroscopic analyses . These compounds exhibit a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives having the lowest .


Chemical Reactions Analysis

Thiophene carboxamide derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives have been studied using density functional theory (DFT) . The compound “3-CHLOROBENZO[B]THIOPHENE-2-CARBOXAMIDE” has a melting point of 234-236°C and should be stored at 2-8°C .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The sulfur atom in the thiophene ring contributes to the semiconductor properties by providing stability and enhancing the electronic properties of the material.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene-based molecules are utilized in OLEDs . Their ability to emit light upon electrical excitation makes them suitable for high-efficiency displays with lower power consumption . The structural flexibility of thiophene derivatives allows for fine-tuning of the emission wavelengths, which is crucial for multi-color displays.

Anticancer Agents

Thiophene derivatives exhibit significant anticancer properties . They interact with various biological targets and can induce apoptosis in cancer cells . The compound could potentially be modified to enhance its anticancer activity, making it a valuable asset in medicinal chemistry research.

Anti-inflammatory Drugs

The anti-inflammatory activity of thiophene derivatives is well-documented. Compounds like suprofen, which contain a thiophene framework, are known as nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into the anti-inflammatory mechanisms of such compounds continues to be a promising field.

Antimicrobial Activity

Thiophene derivatives are also explored for their antimicrobial properties . They have been found to be effective against a variety of bacterial strains, including Staphylococcus aureus . The compound could be studied further to develop new antimicrobial agents.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corrosion by forming a barrier on the metal surface . This application is crucial in extending the life of metal structures and components in harsh environments.

Mechanism of Action

Thiophene carboxamide analogs have shown potent antitumor activity through the inhibition of mitochondrial complex I . They have also shown STING-agonistic activity, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

Future Directions

Thiophene carboxamide derivatives have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics .

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-10-5-3-4-9(8-10)15(21)19-16-13(14(18)20)11-6-1-2-7-12(11)22-16/h3-5,8H,1-2,6-7H2,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYKIEGGIMZVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 6
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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